A Technical Guide to the Mechanism of Action of Caloxin 2A1
A Technical Guide to the Mechanism of Action of Caloxin 2A1
This guide provides an in-depth overview of the molecular mechanism of Caloxin 2A1, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
Caloxin 2A1 is a selective, extracellularly acting inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively pumping Ca2+ out of the cell.[1][2][3][4][5] The inhibitory action of Caloxin 2A1 is characterized by its specific binding to an external part of the pump, leading to a non-competitive inhibition of its activity.
Target and Binding Site: The primary molecular target of Caloxin 2A1 is the PMCA.[1][2][3][4][5] Specifically, it binds to the second extracellular domain of the PMCA pump.[1][2][4] This extracellular binding site is a key feature of Caloxin 2A1, allowing it to act on the pump from the outside of the cell.
Inhibitory Mechanism: The binding of Caloxin 2A1 to the extracellular domain of the PMCA induces a conformational change that inhibits the pump's catalytic cycle. The inhibition is non-competitive with respect to the intracellular substrates, calcium (Ca2+) and adenosine triphosphate (ATP), as well as the intracellular activator, calmodulin.[1][6][7][8] This is a direct consequence of Caloxin 2A1's extracellular binding site, which is spatially distinct from the intracellular binding sites for Ca2+, ATP, and calmodulin.[1]
A critical step in the PMCA's pumping cycle is the formation of a phosphorylated intermediate. Caloxin 2A1 has been shown to inhibit the Ca2+-dependent formation of the 140 kDa acylphosphate intermediate from 32P-gamma-ATP.[1][2][4] However, it does not block the formation of this intermediate from the reverse reaction using 32P-orthophosphate.[1] This indicates that Caloxin 2A1 likely interferes with the conformational changes necessary for the forward progression of the reaction cycle.[1]
Specificity: Caloxin 2A1 exhibits a high degree of specificity for the PMCA. It does not significantly inhibit other ion-pumping ATPases, such as the basal Mg2+-ATPase or the Na+-K+-ATPase, nor the sarcoplasmic reticulum Ca2+-Mg2+-ATPase.[2][4][5]
Quantitative Data
The inhibitory potency of Caloxin 2A1 on PMCA activity has been quantified in various studies.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | [6] |
| Ki | 529 µmol/L | Not specified | [9] |
| Concentration for Non-Competitive Inhibition Studies | 1.8 mmol/L | Human erythrocyte ghosts | [6][7][8] |
| Concentration in Radiosensitivity Study | 0.5 mmol/L | Human soft tissue sarcoma cells | [10] |
Signaling Pathway and Physiological Consequences
By inhibiting the PMCA, Caloxin 2A1 effectively reduces the cell's ability to extrude Ca2+. This leads to an elevation of intracellular Ca2+ levels, which can modulate various downstream signaling pathways and physiological processes.
Observed Physiological Effects:
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Vascular Endothelium: Inhibition of the PMCA in vascular endothelial cells by Caloxin 2A1 leads to an endothelium-dependent relaxation, a process that is reversible by N(G)-nitro-L-arginine methyl ester (L-NAME), suggesting the involvement of nitric oxide synthase.[2][4]
-
Neuronal Cells: In cultured mouse cerebellar granule cells, Caloxin 2A1 blocks intracellular acidification associated with Ca2+ removal by the PMCA, supporting the hypothesis of Ca2+/H+ exchange by the pump.[6] It also inhibits extracellular alkaline shifts observed during synchronous activation of hippocampal CA1 neurons.[6]
-
Calcium Oscillations: Caloxin 2A1 has been shown to eliminate Ca2+ oscillations in HEK293 cells expressing the extracellular Ca2+ sensing receptor, highlighting the role of PMCA in modulating these signaling events.[6]
-
Cancer Cell Radiosensitivity: In human soft tissue sarcoma cell lines, treatment with Caloxin 2A1 significantly reduced their clonogenic survival after radiotherapy, indicating that inhibition of calcium transport can enhance the radiosensitivity of these cancer cells.[10]
-
Apoptosis: Caloxin 2A1 has been observed to increase apoptosis in airway smooth muscle cells.[5]
Experimental Protocols
The mechanism of action of Caloxin 2A1 has been elucidated through a series of key experiments.
1. Identification of Caloxin 2A1 via Phage Display:
Caloxin 2A1 was originally identified by screening a random peptide phage display library.
-
Protocol: A synthetic peptide corresponding to the second extracellular domain of the PMCA isoform 1b (residues 401-413) was immobilized.[2][4] A phage display library expressing random 12-amino acid peptides was then incubated with the immobilized target.[6] After washing away non-bound phages, the specifically bound phages were eluted, amplified, and subjected to further rounds of selection to enrich for high-affinity binders. Finally, individual phage clones were sequenced to identify the peptide sequence of Caloxin 2A1.[6]
2. Measurement of PMCA ATPase Activity:
The inhibitory effect of Caloxin 2A1 on the PMCA's enzymatic activity is a cornerstone of its characterization.
-
Protocol: Leaky ghosts of human erythrocytes are a common model system for these assays.[1][2][3][4][5] The Ca2+-Mg2+-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP in the presence and absence of Ca2+. The PMCA activity is the Ca2+-dependent portion of the total ATPase activity. To determine the effect of Caloxin 2A1, the assay is performed with varying concentrations of the peptide. For non-competitive inhibition studies, the concentrations of Ca2+, ATP, and calmodulin are varied while keeping the Caloxin 2A1 concentration constant.[1][6]
3. Acylphosphate Intermediate Formation Assay:
This assay investigates the effect of Caloxin 2A1 on a specific step in the PMCA reaction cycle.
-
Protocol:
-
Forward Reaction: Leaky erythrocyte ghosts are incubated with 32P-gamma-ATP in the presence of Ca2+ and in the presence or absence of Caloxin 2A1. The reaction is stopped by acid quenching, and the proteins are separated by SDS-PAGE. The 140 kDa band corresponding to the phosphorylated PMCA intermediate is visualized by autoradiography and quantified.[1]
-
Reverse Reaction: The formation of the acylphosphate intermediate from 32P-orthophosphate is measured in a similar manner, but in the absence of ATP and the presence of a Ca2+ gradient.[1]
-
4. Cellular Calcium Imaging:
To assess the impact of Caloxin 2A1 on intracellular calcium dynamics, live-cell imaging with fluorescent Ca2+ indicators is employed.
-
Protocol: Cells (e.g., HEK293, neurons) are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[6] A baseline fluorescence is recorded, and then the cells are stimulated to induce Ca2+ signals (e.g., Ca2+ oscillations). Caloxin 2A1 is then added to the extracellular medium, and the changes in intracellular Ca2+ concentration are monitored over time by measuring the fluorescence intensity.[6]
This comprehensive guide integrates the current understanding of Caloxin 2A1's mechanism of action, providing a foundation for further research and development in areas where modulation of PMCA activity is of therapeutic interest.
References
- 1. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Caloxin 2A1 - 1 mg [anaspec.com]
- 4. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
